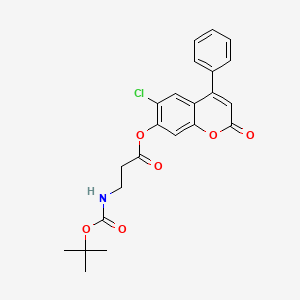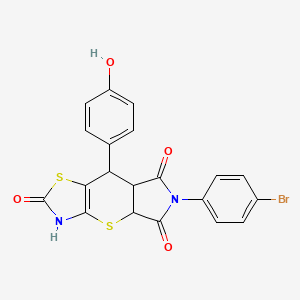
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a phenyl group, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Aldol Condensation: The furan ring is introduced via an aldol condensation reaction between a furan aldehyde and the thiazolidinone core. This step requires a base such as sodium hydroxide or potassium hydroxide.
Final Cyclization: The final product is obtained through cyclization, which may involve heating and the use of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the enylidene group, converting it to a single bond and potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its interactions with cellular pathways and enzymes are of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone core can inhibit certain enzymes, while the furan and phenyl groups can interact with cellular membranes and proteins, disrupting normal cellular functions and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Furan Derivatives: Compounds with a furan ring, such as furfural, have different reactivity and applications.
Phenylthiazoles: These compounds have a phenyl group attached to a thiazole ring, showing different biological activities.
Uniqueness
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a furan ring, and a phenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C16H11NO2S2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h1-11H/b8-4+,14-10- |
InChI-Schlüssel |
AMFMZFPOULURKP-NDUUIVGLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155878.png)
![5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12155880.png)
![N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155885.png)
![1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B12155893.png)
![Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate](/img/structure/B12155904.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155916.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12155918.png)


![8-bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12155950.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155954.png)

![5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155965.png)
